3-hydroxy-N'-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide
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Overview
Description
3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 3-methoxy-4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the hydrazone functional group, converting it into corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the naphthalene ring.
Scientific Research Applications
3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide involves its interaction with various molecular targets. The hydrazone functional group can form stable complexes with metal ions, which can be crucial in its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N’-[(E)-(3-methylphenyl)methylidene]naphthalene-2-carbohydrazide
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide
Uniqueness
3-hydroxy-N’-[(E)-(3-methoxy-4-methylphenyl)methylidene]naphthalene-2-carbohydrazide is unique due to the presence of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(3-methoxy-4-methylphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-7-8-14(9-19(13)25-2)12-21-22-20(24)17-10-15-5-3-4-6-16(15)11-18(17)23/h3-12,23H,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
CVSHDGHHSSYDLE-CIAFOILYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2O)OC |
Origin of Product |
United States |
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